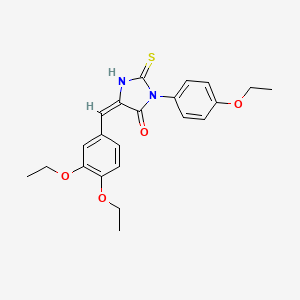![molecular formula C19H22IN5O B11066998 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11066998.png)
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the iodination of 3,5-dimethylpyrazole to form 4-iodo-3,5-dimethylpyrazole. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The final step involves the coupling of this intermediate with 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-amine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole rings can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a cyano group would yield a cyano-substituted pyrazole derivative .
Scientific Research Applications
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The iodine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: Similar structure with a furoic acid moiety instead of the acetamide group.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Contains a pyrazole ring with similar substitutions but different functional groups.
Uniqueness
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific combination of iodine and methyl substitutions on the pyrazole ring, coupled with the acetamide linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C19H22IN5O |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H22IN5O/c1-12-6-5-7-16(8-12)10-25-17(9-13(2)22-25)21-18(26)11-24-15(4)19(20)14(3)23-24/h5-9H,10-11H2,1-4H3,(H,21,26) |
InChI Key |
JOKHMUBYCBSVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)CN3C(=C(C(=N3)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide](/img/structure/B11066923.png)
![8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B11066924.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B11066927.png)
![(1Z)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B11066929.png)

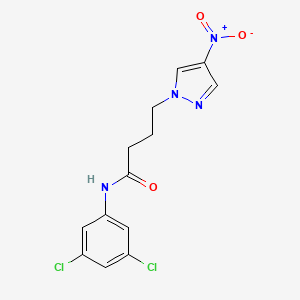
![2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11066948.png)
![1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide](/img/structure/B11066956.png)
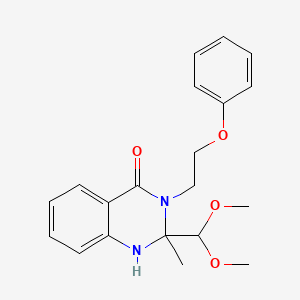
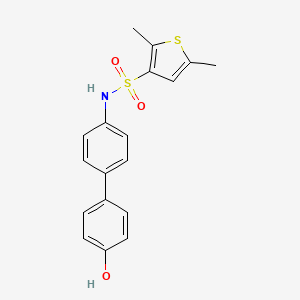
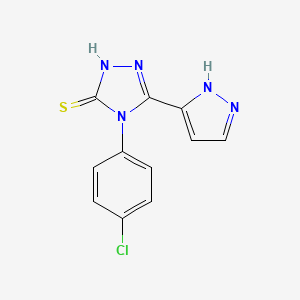
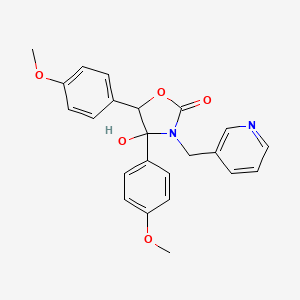
![N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11066972.png)
